Tributylmethylphosphonium methyl sulfate
Overview
Description
Tributylmethylphosphonium methyl sulfate (TMPMS) is a quaternary ammonium salt that has undergone extensive research due to its promising applications in organic synthesis, catalysis, and electrochemistry . This white crystalline solid exhibits solubility in polar solvents like water and methanol .
Molecular Structure Analysis
The molecular formula of this compound is C14H33O4PS . Its molecular weight is 328.45 . The SMILES string representation is COS([O-])(=O)=O.CCCCP+(CCCC)CCCC .Chemical Reactions Analysis
The precise mechanism of action of TMPMS remains incompletely understood. It is believed to function as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.027 g/mL at 20 °C . It has a molecular weight of 328.45 .Scientific Research Applications
Catalytic Applications
Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate (TBSPHS) has been identified as a novel ionic liquid with significant catalytic activity. It has been used in the synthesis of 1,5-dihydro-2H-pyrrol-2-one derivatives through a one-pot, three-component condensation of various aromatic aldehydes, anilines, and pyruvic acid. This process is notable for its high to excellent yields, short reaction times, and an environmentally friendly profile (Yarie, Zolfigol, & Saeidi-Rad, 2018).
Anti-Microbial and Anti-Electrostatic Properties
A study on a range of phosphonium ionic liquids, including tributylmethylphosphonium variants, demonstrated their anti-microbial activity and anti-electrostatic properties. These ionic liquids were tested against various microbial strains and showed a high anti-electrostatic effect, suggesting potential applications in bioactive materials and coatings (Cieniecka-Rosłonkiewicz et al., 2005).
Conversion of Sugar into Hydroxymethylfurfural
Triisobutyl(methyl)phosphonium tosylate, a related ionic liquid, has been found to be highly active and selective for the conversion of fructose into hydroxymethylfurfural (HMF) without any catalyst under moderate conditions. This discovery opens the door for the development of efficient processes for producing HMF, a key intermediate for bio-based chemicals and fuels (Liu & Holladay, 2013).
Polymerization Processes
The anionic polymerization of methyl methacrylate using a novel metal-free initiator based on tetrakis[tris(dimethylamino)phosphoranylidenamino] phosphonium shows the utility of phosphonium salts in initiating rapid and controlled polymerization, offering new avenues for the synthesis of polymers with precise properties (Baskaran & Müller, 2000).
Thermophysical Properties
Research on the thermophysical properties of binary mixtures containing Tributylmethylphosphonium methyl sulfate reveals detailed insights into molecular interactions, which are crucial for developing applications in solvent systems, separation processes, and material science (Umapathi, Ramjugernath, & Venkatesu, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl sulfate;tributyl(methyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXOUHNHEFFQIW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047870 | |
Record name | Tributylmethylphosphonium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69056-62-8 | |
Record name | Tributyl(methyl)phosphonium methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributylmethylphosphonium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylmethylphosphonium methyl sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYL(METHYL)PHOSPHONIUM METHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1L5BR1LX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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